molecular formula C9H10ClNO3 B3080689 2-Chloro-6-isopropoxyisonicotinic acid CAS No. 108994-42-9

2-Chloro-6-isopropoxyisonicotinic acid

Cat. No. B3080689
M. Wt: 215.63 g/mol
InChI Key: AYSKFVJOAFNZIV-UHFFFAOYSA-N
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Patent
US08940927B2

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (1.26 g, 6.56 mmol) in isopropanol (20 mL) was added 27 mL (16.40 mmol) of freshly made sodium isopropoxide (0.61 M in isopropanol). This mixture was split evenly into four 20 mL microwave vials and each vial was heated under microwave irradiation at 150° C. for 10 min. The combined reaction solutions were eluted through a column of Dianion HP-20 PS resin eluting first with water followed by 100% acetonitrile to provide 770 mg (54%) of 2-chloro-6-isopropoxyisonicotinic acid. 1H NMR (300 MHz, DMSO-d6) δ 1.27 (d, 6H, J=6 Hz), 5.08-5.14 (m, 1H), 6.95 (s, 1H), 7.23 (s, 1H)
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].[CH3:12][CH:13]([CH3:15])[O-:14].[Na+]>C(O)(C)C>[Cl:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([O:14][CH:13]([CH3:15])[CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This mixture was split evenly into four 20 mL microwave vials
CUSTOM
Type
CUSTOM
Details
The combined reaction solutions
WASH
Type
WASH
Details
were eluted through a column of Dianion HP-20 PS resin
WASH
Type
WASH
Details
eluting first with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(N1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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